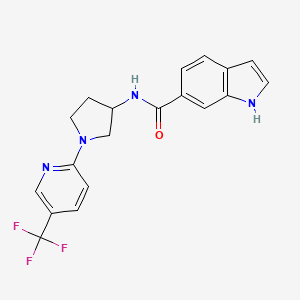

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-6-carboxamide

Description

This compound is a heterocyclic organic molecule featuring a pyrrolidine ring linked to a trifluoromethyl-substituted pyridine moiety and an indole carboxamide group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the indole core may confer binding affinity to biological targets such as kinases or neurotransmitter receptors .

Properties

IUPAC Name |

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O/c20-19(21,22)14-3-4-17(24-10-14)26-8-6-15(11-26)25-18(27)13-2-1-12-5-7-23-16(12)9-13/h1-5,7,9-10,15,23H,6,8,11H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWVYHMNVOFAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC3=C(C=C2)C=CN3)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. Similarly, the pyrrolidine ring, another component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3D) coverage due to the non-planarity of the ring.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-6-carboxamide is complex and involves a variety of interactions at the molecular level. These interactions may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.

Biological Activity

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Indole Ring : A bicyclic structure that is often associated with various biological activities.

- Pyrrolidine Moiety : Known for its role in enhancing the binding affinity to biological targets.

- Trifluoromethyl Group : This substituent increases lipophilicity and may enhance bioavailability.

The molecular formula of the compound is , and it is characterized by a complex arrangement that suggests potential interactions with various biological receptors.

Pharmacological Studies

Recent research highlights the biological activities associated with similar compounds, providing insights into potential applications:

| Compound | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| Pyrazolyl-Ureas | p38 MAPK Inhibition | 53 | |

| Thiazole Derivatives | Anticancer Activity | <30 | |

| Trifluoromethyl-Pyridine Compounds | Neutrophil Migration Inhibition | 10 - 55 |

These studies indicate that modifications in the molecular structure can significantly influence biological activity, suggesting that this compound may exhibit similar or enhanced pharmacological effects.

Anticancer Properties

Research into related indole derivatives has demonstrated promising anticancer activities. For instance, several indole-linked compounds have shown effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity. The presence of trifluoromethyl groups has been correlated with improved activity due to increased lipophilicity and altered metabolic stability.

Neuropharmacological Effects

Compounds with similar structural features have been investigated for their neuropharmacological effects. For example, studies on pyrrolidine derivatives indicate potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()

- Structural Differences :

- The pyrazole ring replaces the pyrrolidine-indole scaffold in the target compound.

- Substituents include chloro groups on both the phenyl and pyridine rings, contrasting with the trifluoromethyl-pyridine in the target molecule.

- Functional Implications: Chloro substituents increase electronegativity and may enhance binding to hydrophobic pockets in agrochemical targets (e.g., insecticidal proteins), as noted in agrochemical research . The pyrazole-carboxamide moiety is associated with herbicidal activity in related compounds, whereas the indole-carboxamide in the target compound may favor CNS or kinase-targeted interactions.

3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine ()

- Structural Differences :

- Features a nitro-pyridine group instead of trifluoromethyl-pyridine.

- The indole is substituted with a methyl-pyrrolidinyl group rather than a pyrrolidin-3-yl linkage.

- The stereochemistry of the pyrrolidine (2R configuration) may influence target selectivity, a factor absent in the target compound’s unspecified stereochemistry .

Comparative Data Table

Key Research Findings and Trends

- Trifluoromethyl vs. Chloro/Nitro Groups :

- Indole vs. Pyrazole Scaffolds :

- Stereochemical Considerations :

- The absence of stereochemical data for the target compound limits direct comparisons with enantiomerically defined analogs like the (2R)-pyrrolidine derivative in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.